molecular formula C14H14N4O4S B14657079 Diazene, [5-(1,1-dimethylethyl)-2-thienyl](2,4-dinitrophenyl)- CAS No. 53475-14-2

Diazene, [5-(1,1-dimethylethyl)-2-thienyl](2,4-dinitrophenyl)-

Cat. No.: B14657079
CAS No.: 53475-14-2
M. Wt: 334.35 g/mol
InChI Key: OAJYIRWSTLCMOC-UHFFFAOYSA-N
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Description

Diazene, 5-(1,1-dimethylethyl)-2-thienyl- is a complex organic compound characterized by its unique structure, which includes a diazene group, a thienyl ring, and a dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, 5-(1,1-dimethylethyl)-2-thienyl- typically involves multiple steps, starting with the preparation of the thienyl and dinitrophenyl precursors. These precursors are then subjected to diazotization and coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diazene, 5-(1,1-dimethylethyl)-2-thienyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Diazene, 5-(1,1-dimethylethyl)-2-thienyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diazene, 5-(1,1-dimethylethyl)-2-thienyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Diazene, bis(1,1-dimethylethyl)-
  • Azobenzene
  • Diimide

Uniqueness

Diazene, 5-(1,1-dimethylethyl)-2-thienyl- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

53475-14-2

Molecular Formula

C14H14N4O4S

Molecular Weight

334.35 g/mol

IUPAC Name

(5-tert-butylthiophen-2-yl)-(2,4-dinitrophenyl)diazene

InChI

InChI=1S/C14H14N4O4S/c1-14(2,3)12-6-7-13(23-12)16-15-10-5-4-9(17(19)20)8-11(10)18(21)22/h4-8H,1-3H3

InChI Key

OAJYIRWSTLCMOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(S1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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